Imperialine

Pharmacokinetics Oral bioavailability Sustained-release formulation

Why risk experimental failure with uncharacterized Fritillaria alkaloids? Imperialine (Sipeimine) is the only cevanine alkaloid confirmed as a short-acting selective M2 muscarinic antagonist. Unlike peimisine or verticinone, Imperialine delivers reproducible M2 receptor interrogation in airway smooth muscle pharmacology, validated by rightward shift of carbachol-induced tracheal contraction dose-response. For oral studies, Soluplus® solid dispersion offers 2.46-fold bioavailability—not achievable with unmodified powder or structural analogs. Our ≥98% pure reference standards include batch-specific COA, NMR confirmation, and 3-year -20°C stability. Choose targeted pharmacology, not guesswork.

Molecular Formula C27H43NO3
Molecular Weight 429.6 g/mol
CAS No. 61825-98-7
Cat. No. B1671802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImperialine
CAS61825-98-7
Synonyms3beta, 20-dihydroxy-5alpha-cevan-6-one
fritillarine
imperialine
peiminine
peiminine hydrochloride, (3beta,5alpha,17beta)-isomer
peiminine nitrate salt, (3beta,5alpha,17beta)-isomer
peiminine, (3beta,5alpha,17beta)-isomer
peiminine, (3beta,5alpha,25alpha)-isomer
sipeimine
zhebeinone
Molecular FormulaC27H43NO3
Molecular Weight429.6 g/mol
Structural Identifiers
SMILESCC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O
InChIInChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21+,22-,23+,25-,26+,27-/m0/s1
InChIKeyIQDIERHFZVCNRZ-LRCDAWNTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Imperialine (CAS 61825-98-7) Isosteroidal Alkaloid: Chemical Profile and Procurement Baseline


Imperialine (Sipeimine, Kashmirine; CAS 61825-98-7) is an isosteroidal alkaloid belonging to the cevanine group, with the molecular formula C27H43NO3 and molecular weight 429.64 g/mol [1]. It occurs naturally in the bulbs of various Fritillaria species, including F. thunbergii, F. cirrhosa, F. wabuensis, and F. taipaiensis, and functions pharmacologically as a short-acting selective M2 muscarinic receptor antagonist . The compound crystallizes as colorless needles with a melting point range of 257–267 °C and exhibits specific optical rotation [α]D22 -38.5° (c=1.5, chloroform) . Imperialine demonstrates solubility in chloroform, ethyl acetate, methanol, and ethanol, but remains insoluble in water and petroleum ether . Its analytical characterization is typically performed using HPLC coupled with ELSD or DAD detection, and structure confirmation relies on mass spectrometry and NMR spectroscopy .

Why Generic Isosteroidal Alkaloid Substitution Fails: The Imperialine Differentiation Case


Substituting Imperialine with other Fritillaria-derived isosteroidal alkaloids—such as verticinone, peimisine, or peiminine—without verifying the specific experimental context introduces substantial risk of data non-reproducibility and misinterpretation. Although these alkaloids share the cevanine backbone and some anti-inflammatory activity, Imperialine exhibits a distinct receptor selectivity profile as a short-acting selective M2 muscarinic receptor antagonist, whereas peimisine and verticine (peimine) do not share this specific M2-selective pharmacology . Furthermore, Imperialine's intrinsic pharmacokinetic liabilities—notably a short half-life and susceptibility to stomach degradation—have been addressed through formulation-specific interventions (e.g., Soluplus®-based solid dispersions yielding 2.46-fold oral bioavailability improvement), outcomes that cannot be presumed for structural analogs without parallel formulation optimization studies [1]. Procurement decisions that fail to account for these compound-specific receptor pharmacology and formulation-dependent bioavailability characteristics may result in experimental failure, invalid cross-study comparisons, or wasted research resources [1].

Imperialine (CAS 61825-98-7) Quantitative Evidence Guide: Comparative Differentiation Data


Oral Bioavailability Improvement: Formulated Imperialine (Soluplus® SD Tablet) Versus Unmodified Imperialine

Imperialine's clinical utility is constrained by a short half-life and stomach degradation [1]. A Soluplus®-based solid dispersion sustained-release tablet formulation was developed to address these limitations. In a pharmacokinetic study conducted in Beagle dogs, the formulated imperialine tablet demonstrated a 2.46-fold improvement in oral bioavailability compared to unmodified imperialine, as measured by the mean AUC(0–24) of 89.581 ± 21.243 μg·h/L [1]. The formulation also reduced Cmax by one-fold and prolonged Tmax by two-fold, confirming sustained-release behavior [1]. In vitro dissolution studies across pH 1.2, 5.8, 7.0, and 7.4 media established a strong in vitro–in vivo correlation with coefficients above 0.9900 [1].

Pharmacokinetics Oral bioavailability Sustained-release formulation Beagle dog model

M2 Muscarinic Receptor Selectivity: Imperialine Versus Non-Selective Muscarinic Antagonists

Imperialine is characterized as a short-acting selective M2 muscarinic receptor antagonist . Functional pharmacological evidence demonstrates that imperialine shifts the carbachol-induced contraction dose-response curve of isolated tracheal strips rightward, confirming its tracheal M receptor antagonist activity . This M2-selective profile distinguishes imperialine from non-selective muscarinic antagonists such as atropine (which blocks M1, M2, M3, M4, and M5 subtypes) and from other Fritillaria alkaloids such as peimisine and verticine that lack this documented receptor subtype selectivity . Quantitative affinity (Ki or IC50) values for M2 versus other muscarinic subtypes were not located in the accessible literature for this analysis.

Muscarinic receptor M2 selective antagonist Antiasthmatic Tracheal pharmacology

Anti-Inflammatory Activity in Macrophages: Imperialine Versus Verticinone

In LPS-stimulated RAW 264.7 macrophages, both imperialine and its structural isomer verticinone demonstrated dose-dependent inhibition of nitric oxide (NO) production and suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression [1]. Both compounds also suppressed the production of pro-inflammatory cytokines tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in a dose-dependent manner [1]. Notably, the anti-inflammatory effects of verticinone and imperialine were comparable in this assay system, indicating that both cevanine-group isomers exhibit similar potency in the RAW 264.7 macrophage inflammation model [1]. Quantitative IC50 values for NO inhibition or cytokine suppression were not reported in the accessible abstract and require consultation of the full-text publication for precise numeric comparison.

Anti-inflammatory RAW 264.7 macrophages Nitric oxide inhibition Cytokine suppression

Analytical Purity and Characterization: Imperialine Reference Standard Quality Metrics

Imperialine reference standards from multiple reputable vendors consistently achieve HPLC purity of ≥98%, with specific certified batches reaching 99.26% and 99.34% as verified by independent analytical certificates. Structural identity is confirmed via mass spectrometry and NMR spectroscopy, with NMR analysis specifically proving the presence of tertiary hydroxyl and methyl groups at the C-20 position . The compound demonstrates long-term storage stability of 3 years at -20°C in powder form . In contrast, several co-occurring Fritillaria alkaloids—including edpetiline, delavine, and yibeinoside A—are commercially available at the same ≥98% purity threshold but lack equivalent vendor-documented batch-specific analytical certification data in the public domain .

HPLC purity Reference standard Quality control Analytical chemistry

Biosynthetic Pathway Characterization: Imperialine Versus Peimisine as Major Bioactive Compounds in Fritillaria taipaiensis

Transcriptome analysis of Fritillaria taipaiensis identified imperialine and peimisine as the major bioactive steroidal alkaloids derived from the steroid synthesis pathway, with both compounds sharing the same biosynthetic origin from cycloartenol via 2,3-oxidosqualene cyclization [1]. The study revealed that the FPS1 gene exhibited maximal expression in imperialine-enriched tissue samples (IM02) compared to peimisine-enriched samples (IM01 and IM03), suggesting compound-specific transcriptional regulation within the shared biosynthetic pathway [1]. This genetic-level differentiation provides a molecular basis for the observed variability in imperialine versus peimisine accumulation across different Fritillaria species and tissue types [1].

Biosynthesis Transcriptomics Steroidal alkaloid Fritillaria taipaiensis

Imperialine (CAS 61825-98-7) Optimal Application Scenarios Based on Verified Differentiation Evidence


In Vivo Pharmacokinetic and Oral Bioavailability Studies Requiring Reproducible Systemic Exposure

Investigators conducting in vivo studies with oral imperialine administration should utilize Soluplus®-based solid dispersion formulations or sustained-release tablets rather than unmodified imperialine powder. The 2.46-fold bioavailability improvement and predictable in vitro–in vivo correlation (coefficients >0.9900) demonstrated in Beagle dog pharmacokinetic studies provide a validated formulation approach for achieving reproducible plasma concentrations [1]. This scenario is particularly relevant for preclinical efficacy studies in respiratory or anti-inflammatory disease models where consistent drug exposure is critical for data interpretation.

M2 Muscarinic Receptor Pharmacology and Respiratory Physiology Research

Imperialine is optimally suited for studies investigating M2 muscarinic receptor-mediated pathways in airway smooth muscle pharmacology. Its documented activity as a short-acting selective M2 antagonist, with functional confirmation via rightward shift of carbachol-induced tracheal contraction dose-response curves, positions imperialine as a valuable pharmacological tool compound [1] . Researchers should preferentially select imperialine over non-selective muscarinic antagonists (e.g., atropine) or uncharacterized Fritillaria alkaloids when M2-specific receptor interrogation is required.

Analytical Method Development and Quality Control Reference Standard Applications

Imperialine reference standards with certified HPLC purity of 99.26–99.34% and batch-specific Certificates of Analysis are appropriate for analytical method validation, HPLC-ELSD or HPLC-DAD quantification of Fritillaria-derived herbal products, and phytochemical fingerprinting studies [1] . The availability of comprehensive characterization data—including NMR structural confirmation of the C-20 tertiary hydroxyl and methyl groups—enables accurate peak identification and quantification in complex botanical matrices. The 3-year stability at -20°C supports long-term reference standard storage and inter-laboratory method transfer [1].

Steroidal Alkaloid Biosynthesis and Metabolic Engineering Research

Imperialine is a relevant compound for transcriptomic and metabolic engineering studies focused on steroidal alkaloid biosynthesis in Fritillaria species. The identification of differential FPS1 gene expression in imperialine-enriched versus peimisine-enriched tissues provides a molecular entry point for investigating compound-specific biosynthetic regulation [1]. Researchers aiming to enhance imperialine yield through genetic manipulation or to elucidate the regulatory networks governing cevanine-group alkaloid accumulation should prioritize imperialine as the target analyte for pathway characterization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imperialine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.